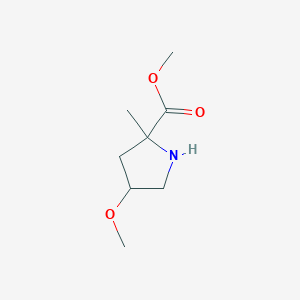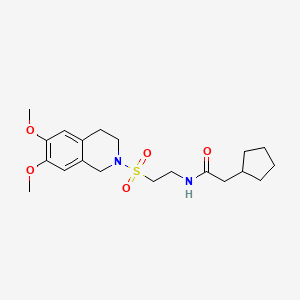![molecular formula C12H14BrNO5S B2709032 2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid CAS No. 1032039-60-3](/img/structure/B2709032.png)
2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is a chemical compound with the molecular formula C12H14BrNO5S and a molecular weight of 364.21 . It is offered by several suppliers for use in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted.Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Research on compounds structurally similar to 2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid has shown potential applications in chemical synthesis and catalysis. For instance, the study of derivatives like 2-aminoethanesulfonic acid immobilized on functionalized magnetic nanoparticles has been explored for the synthesis of heterocyclic compounds, demonstrating the role of such compounds in promoting green and efficient chemical reactions (Ghasemzadeh & Akhlaghinia, 2017). This highlights the utility of bromobenzoyl and methylsulfonyl functional groups in catalysis, particularly for one-pot synthesis approaches in water, emphasizing environmental sustainability in chemical processes.
Novel Heterogeneous Nanocatalysts
The development of novel nanocatalysts using components structurally related to this compound showcases the application of such compounds in nanotechnology and material science. The incorporation of these functional groups into nanocatalysts like Fe3O4@WO3 demonstrates their effectiveness in synthesizing complex molecules, such as 1-substituted-1H-1,2,3,4-tetrazoles, under environmentally benign conditions (Ghasemzadeh & Akhlaghinia, 2017). This research underscores the importance of such compounds in advancing the development of recyclable and efficient catalysts for organic synthesis.
Antimicrobial Compounds
Studies on sulfonamide derivatives, closely related to the structure of this compound, have been conducted to assess their potential as antimicrobial agents. The synthesis of novel thiazole, pyridone, and other heterocyclic compounds bearing a sulfonamide moiety has shown promising results in in vitro antibacterial and antifungal activity tests (Darwish et al., 2014). This suggests that derivatives of this compound could be explored further for the development of new antimicrobial drugs, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi.
Drug Development and Pharmacological Research
The exploration of benzoylguanidine and sulfonamide derivatives for medical applications, such as Na+/H+ antiporter inhibitors, indicates the potential of compounds related to this compound in drug development and pharmacological research. These compounds have been investigated for their cardioprotective properties in the context of acute myocardial infarction, highlighting the therapeutic potential of bromobenzoyl and methylsulfonyl derivatives in cardiovascular diseases (Baumgarth, Beier, & Gericke, 1997). Such research contributes to the development of novel treatments that could offer better outcomes for patients with heart conditions.
Orientations Futures
The future directions of research and applications involving 2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid are not clear from the available information. It’s worth noting that the compound is currently being offered for proteomics research , which suggests that it may have potential applications in this field.
Propriétés
IUPAC Name |
2-[(2-bromobenzoyl)amino]-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACQTJJMSFOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2708951.png)
![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)
![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)
![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)
![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)

